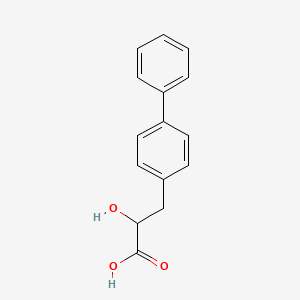

3-(4-Biphenylyl)-2-hydroxypropanoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H14O3 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-hydroxy-3-(4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) |

InChI-Schlüssel |

BUKWKUJJPYRHHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereochemical Control of 3 4 Biphenylyl 2 Hydroxypropanoic Acid and Analogues

Reformatsky Reaction and Its Modified Variants for β-Hydroxyarylpropanoic Acid Synthesis

The Reformatsky reaction is a cornerstone in the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding β-hydroxy acids. wikipedia.org This organic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating the α-halo ester with zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium counterparts or Grignard reagents, which prevents undesired nucleophilic addition to the ester group. wikipedia.org The reaction is typically conducted in an inert solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Modified versions of this reaction have been developed to improve yields and broaden its applicability. byjus.comrsc.org For instance, carrying out the reaction in two distinct steps—first forming the organozinc bromide and then reacting it with the carbonyl compound—can enhance the yield. byjus.com Furthermore, the use of highly activated zinc, such as freshly prepared zinc powder or a copper-zinc couple, has been shown to improve reaction outcomes. byjus.com One notable modification for the direct synthesis of β-hydroxy acids involves using t-butyl esters; the initially formed zinc complexes can be heated in benzene (B151609) to yield the final acid product directly. rsc.org

A specific application of a modified Reformatsky reaction has been reported for the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which are analogues of the target compound. researchgate.net This two-step synthesis highlights the utility of the reaction for creating complex arylpropanoic acid derivatives. researchgate.net

The synthesis of the required α-halo ester is a critical preliminary step. The Hell-Volhard-Zelinskii reaction is a standard method for the α-bromination of carboxylic acids, utilizing bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acid bromide, which more readily enolizes than the parent carboxylic acid, allowing for α-bromination to occur. libretexts.org

In syntheses targeting β-hydroxy acids via the Reformatsky reaction, the carboxylic acid functionality of the α-bromo acid must often be protected. The 1-ethoxyethyl (EE) group is an effective protecting group for this purpose. An intermediate, α-bromo propanoic acid 1-ethoxyethyl ester, was synthesized as part of a pathway to produce 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids. researchgate.net This protection strategy prevents the acidic proton of the carboxylic acid from interfering with the formation or reaction of the organozinc intermediate.

The core carbon-carbon bond-forming event in this synthesis is the zinc-mediated coupling of the α-bromo ester enolate with an appropriate aryl carbonyl compound. wikipedia.org In the synthesis of 3-(4-biphenylyl)-2-hydroxypropanoic acid analogues, the Reformatsky reagent derived from an α-bromo propanoic acid 1-ethoxyethyl ester is reacted with an aryl ketone, such as 4-acetylbiphenyl. researchgate.net

The mechanism involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester, which then forms a zinc enolate. wikipedia.org The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom, leading to a six-membered chair-like transition state. A rearrangement follows, forming a new carbon-carbon bond and shifting the zinc to the carbonyl oxygen. wikipedia.org A final acid workup removes the zinc to yield the desired β-hydroxy ester, which can then be deprotected and hydrolyzed to the final β-hydroxy acid. wikipedia.org A specific example is the reaction conducted in tetrahydrofuran (THF) at temperatures between –5 to 10 °C. researchgate.net

| Reactants | Reagents | Solvent | Temperature | Product |

| α-bromo propanoic acid 1-ethoxyethyl ester + 4-acetylbiphenyl | Zinc (Zn) | THF | -5 to 10 °C | 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid precursor |

Multi-Step Synthetic Pathways for the Biphenyl (B1667301) System Integration

The biphenyl moiety is a crucial structural component of the target molecule. Its synthesis is typically accomplished prior to the Reformatsky reaction, by preparing a biphenyl derivative containing a suitable carbonyl group (e.g., 4-biphenylcarboxaldehyde or 4-acetylbiphenyl). Several robust organometallic cross-coupling reactions are available for constructing the biphenyl C-C bond. bohrium.comresearchgate.net

Commonly employed methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an arylboronic acid with an aryl halide. It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. bohrium.comresearchgate.net

Ullmann Reaction: This classic method involves the copper-mediated coupling of two aryl halide molecules. bohrium.com

Stille Cross-Coupling: This reaction uses a palladium catalyst to couple an organotin compound with an organic halide. bohrium.com

Negishi Cross-Coupling: An organozinc compound is coupled with an organic halide, typically catalyzed by nickel or palladium. researchgate.net

These reactions provide versatile and efficient routes to synthesize the necessary 4-substituted biphenyl precursors for the subsequent zinc-mediated coupling step. bohrium.comresearchgate.net

Diastereoselective and Enantioselective Synthesis Strategies

Because the C2 carbon in this compound is a stereocenter, controlling the stereochemistry during synthesis is of paramount importance for accessing specific enantiomers.

Achieving stereocontrol in the Reformatsky reaction can be approached through several strategies. Diastereoselective zinc-mediated Reformatsky reactions often involve the use of chiral aldehydes or chiral α-halo ester nucleophiles. nih.gov The inherent chirality in one of the reactants guides the formation of a specific diastereomer.

Enantioselective synthesis, which creates a specific enantiomer from achiral precursors, typically requires the use of a chiral catalyst or auxiliary. Asymmetric Reformatsky reactions have been developed using chiral ligands to control the stereochemical outcome. nih.govorganic-chemistry.org For example, a chiral bisoxazolidine (B8223872) has been shown to catalyze the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes with high yields and good enantioselectivities. organic-chemistry.org Another study demonstrated an enantioselective reaction of ethyl iodofluoroacetate with alkyl aryl ketones, achieving excellent enantioselectivities (up to 95% ee) for the major diastereomer. rsc.org These methods provide a direct route to enantiomerically enriched β-hydroxy esters. nih.govrsc.org

When an enantioselective synthesis is not employed, a racemic mixture of the final product is obtained. This mixture must then be separated into its individual enantiomers through a process called enantioresolution. For chiral acids like this compound, a common resolution method is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Furthermore, the biphenyl structural class itself can exhibit a form of chirality known as atropisomerism. libretexts.org This occurs in ortho-substituted biphenyls where steric hindrance prevents free rotation around the single bond connecting the two aryl rings, locking the molecule into a specific, non-superimposable mirror-image conformation. libretexts.orgnih.gov While the target molecule itself does not have the substitution pattern for atropisomerism, synthetic strategies could involve chiral biphenyl precursors or resolving agents that do. nih.gov Techniques such as asymmetric Suzuki-Miyaura coupling can be used to synthesize enantioenriched chiral biphenyl compounds directly, potentially serving as precursors in a more complex synthesis. nih.gov

Investigation of Reaction Mechanisms and Catalysis in Synthesis

The synthesis of this compound and its analogues involves complex chemical transformations where the study of reaction mechanisms and the role of catalysis are crucial for optimizing reaction efficiency, yield, and stereochemical control. Catalysts, particularly Lewis acids, play a significant role in key steps such as esterification, which is a common reaction in the synthesis and modification of these compounds.

Role of Lewis Acid Catalysts in Hydroxypropanoic Acid Esterification

The esterification of carboxylic acids, including hydroxypropanoic acid derivatives, is a reversible reaction that is often catalyzed by acids. Lewis acids are particularly effective catalysts for this transformation. A Lewis acid is a chemical species that contains an empty orbital and is capable of accepting an electron pair from a Lewis base. In the context of esterification, the Lewis acid activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.comorganic-chemistry.org

The general mechanism for a Lewis acid-catalyzed esterification, often referred to as a Fischer-Speier esterification, involves the following steps organic-chemistry.org:

Activation of the Carboxylic Acid: The Lewis acid (e.g., ZnCl₂, AlCl₃) coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the final ester product.

Solid-phase catalysis using supported Lewis acids offers advantages such as ease of separation, potential for catalyst recycling, and the possibility of performing reactions under solvent-free conditions. researchgate.net For instance, Lewis acids like zinc chloride (ZnCl₂) and iron(II) sulfate (B86663) (FeSO₄) supported on solid matrices like silica (B1680970) gel (SiO₂), alumina (B75360) (Al₂O₃), or niobium oxide (Nb₂O₅) have been shown to be effective catalysts for esterification. researchgate.net

The choice of Lewis acid and support can influence the reaction rate and yield. Studies on the esterification of acetic acid with 2-methyl-1-butanol (B89646) using various supported Lewis acids demonstrate their catalytic activity. researchgate.net

| Solid Support | Lewis Acid | Reaction Time (Microwave, min) | Isolated Yield (Microwave, %) | Reaction Time (Heating Mantle, min) | Isolated Yield (Heating Mantle, %) |

|---|---|---|---|---|---|

| SiO₂ | ZnCl₂ | 2 | 92 | 60 | 84 |

| SiO₂ | FeSO₄ | 2 | 87 | 60 | 77 |

| Nb₂O₅ | ZnCl₂ | 1 | 87 | 60 | 84 |

| Nb₂O₅ | FeSO₄ | 1 | 87 | 60 | 82 |

| Al₂O₃ | ZnCl₂ | 2 | 95 | 60 | 90 |

| Al₂O₃ | FeSO₄ | 2 | 92 | 60 | 88 |

These solid-supported systems can tolerate the water produced during the reaction, which can otherwise inhibit the equilibrium-limited esterification process. researchgate.net The high thermal stability of certain Lewis acid catalysts, such as hexaalkylguanidinium salts, also permits conducting esterification reactions at higher temperatures, which can be advantageous. google.com

Exploration of Novel Precursors and Starting Materials

The development of efficient and stereoselective synthetic routes to this compound relies on the exploration of novel and readily available precursors. Modern synthetic strategies often focus on building the carbon skeleton and introducing the required functional groups in a controlled manner.

One approach for the synthesis of related 3-aryl-2-hydroxypropanoic acid derivatives involves the use of glycidyl (B131873) ethers as chiral starting materials. A patented process describes a synthesis starting from (S)-benzyl glycidyl ether. google.com This method involves a key step of regioselective ring-opening of the epoxide with a Grignard reagent, followed by further functional group manipulations. A similar strategy could be adapted for the synthesis of this compound by using a biphenyl-containing Grignard reagent.

The key steps in such a synthetic pathway could include google.com:

Regioselective Epoxide Ring Opening: Reaction of (S)-benzyl glycidyl ether with a 4-biphenylmagnesium bromide Grignard reagent. This would establish the C-C bond between the biphenyl moiety and the three-carbon propanoic acid backbone.

Functional Group Transformation: The resulting secondary alcohol would then undergo a series of transformations, including etherification of the free hydroxyl group and subsequent debenzylation to yield the target 3-aryl-2-hydroxypropanoic acid structure. google.com

Another innovative approach utilizes benzaldehyde (B42025) derivatives as starting materials. A process for producing optically active 3-(4-hydroxyphenyl)propionic acids has been described that could be conceptually extended to biphenyl analogues. google.com This process involves the reaction of a protected 4-formylbiphenyl (a benzaldehyde derivative) with a glycolic acid derivative. google.com

The sequence of this synthetic route is as follows google.com:

Condensation Reaction: A protected 4-formylbiphenyl is reacted with a glycolic acid derivative in the presence of a base.

Hydrolysis: The resulting product is hydrolyzed to form a substituted cinnamic acid derivative.

Asymmetric Hydrogenation: The key step involves the asymmetric hydrogenation of the cinnamic acid double bond to introduce the chiral center with the desired stereochemistry.

Deprotection: Finally, removal of the protecting group from the biphenyl moiety would yield the final product.

| Synthetic Approach | Key Precursor/Starting Material | Key Intermediate | Reference |

|---|---|---|---|

| Epoxide Ring-Opening | (S)-Benzyl glycidyl ether | Secondary alcohol from epoxide opening | google.com |

| Asymmetric Hydrogenation | Protected 4-formylbiphenyl | Substituted cinnamic acid | google.com |

These methodologies highlight the ongoing efforts to develop versatile and efficient synthetic pathways to complex molecules like this compound by exploring novel and accessible starting materials and intermediates.

Chemical Derivatization and Structural Modification of 3 4 Biphenylyl 2 Hydroxypropanoic Acid

Esterification and Amidation Reactions for Functional Group Introduction

The carboxylic acid group is a primary target for derivatization through esterification and amidation, allowing for the introduction of a wide array of functional groups.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and modify the compound's pharmacokinetic profile. This reaction is typically achieved by reacting 3-(4-biphenylyl)-2-hydroxypropanoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. organic-chemistry.orgchemguide.co.uk To drive the reaction toward the ester product, an excess of the alcohol can be used, or water can be removed as it is formed. organic-chemistry.org Alternative methods that avoid the production of water include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org For instance, the synthesis of various 3-aryl-2-hydroxypropanoic acid derivatives, which are key intermediates for pharmaceuticals, often involves esterification steps. google.com

Amidation: Amidation introduces an amide bond, which is a key structural feature in many biologically active molecules, including peptides. Direct amide formation can be achieved by heating the carboxylic acid with an amine, often at high temperatures to drive off water. rsc.org More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS), activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. mdpi.comthermofisher.com This method is widely used for synthesizing phenol (B47542) amides and other complex structures. mdpi.comresearchgate.net For example, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide has been performed using an active 4-nitrophenyl ester intermediate, which then reacts with ammonia. google.comgoogle.com

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), concentrated H₂SO₄, heat | Alkyl Ester | organic-chemistry.orgchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Alkyl Ester | nih.gov |

| Amidation (Coupling) | Amine, DCC/NHS or EDC/NHS, organic solvent | Amide | mdpi.com |

| Amidation (Thermal) | Amine, heat (e.g., 110-150°C), often in a solvent like toluene (B28343) or xylene | Amide | rsc.org |

Modifications of the Hydroxyl Group and Carboxylic Acid Moiety

Beyond esterification and amidation, both the hydroxyl and carboxylic acid groups can undergo various other transformations.

Hydroxyl Group Modifications: The secondary hydroxyl group can be a target for several chemical modifications.

Etherification: Conversion to an ether can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. This modification can significantly alter the polarity and hydrogen-bonding capability of the molecule.

Acylation: The hydroxyl group can be acylated to form an ester, using acyl chlorides or anhydrides in the presence of a base like pyridine. This is distinct from esterifying the carboxylic acid and results in a diester derivative if the carboxylic acid is also modified.

Oxidation: Oxidation of the secondary alcohol can yield a ketone, specifically 3-(4-biphenylyl)-2-oxopropanoic acid. This transformation fundamentally changes the electronic and steric properties at the C2 position.

Replacement: The hydroxyl group can be replaced with other functional groups, such as halogens, using appropriate reagents. nih.gov For example, treatment with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Carboxylic Acid Moiety Modifications: The carboxylic acid can be converted into a range of other functional groups.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 3-(4-biphenylyl)propane-1,2-diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. This intermediate can then be readily converted into esters, amides, and other derivatives under mild conditions.

Decarboxylation: While often requiring harsh conditions, decarboxylation would remove the carboxyl group, yielding 2-(4-biphenylyl)ethanol.

Regioselective and Stereoselective Derivatization Studies

The presence of two chiral centers in related molecules, such as 2-(4-biphenylyl)-3-substituted-3-hydroxypropionic acids, highlights the importance of stereochemistry. nih.gov These compounds exist as stereoisomeric erythro and threo forms. nih.gov The spatial arrangement of the hydroxyl and carboxyl groups, as well as substituents on the biphenyl (B1667301) ring, can significantly influence their interaction with biological targets like proteins. nih.gov

Studies on similar compounds using chiral stationary phases in high-performance liquid chromatography (HPLC) have been conducted to separate enantiomers and understand their stereoselective binding to proteins like human serum albumin. nih.gov Such studies have shown that lipophilicity and the electronic properties of the molecule play a role in this interaction. nih.gov The position of substituents was found to be important for modulating stereoselective interactions, with the highest enantioselectivity observed for certain substituted derivatives. nih.gov Therefore, stereoselective synthesis or separation of isomers of this compound derivatives is a critical consideration for developing compounds with specific biological activities.

Regioselectivity primarily concerns the substitution pattern on the biphenyl ring, which is discussed in the following section.

Synthesis of Congeners with Varied Substitution Patterns on the Biphenyl Ring

Modifying the substitution pattern on the biphenyl ring is a key strategy for exploring structure-activity relationships (SAR). nih.govnih.gov Biphenyls are recognized as important structural moieties in a wide range of pharmacologically active compounds. researchgate.net Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on either of the phenyl rings can influence the molecule's electronic properties, lipophilicity, and steric profile.

The synthesis of such congeners often starts from a substituted biphenyl precursor. For example, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory potential. nih.gov The introduction of a fluorine atom on the biphenyl ring can alter metabolic stability and binding affinity. SAR studies on various classes of compounds have demonstrated that the nature and position of substituents are critical for biological activity. mdpi.com For example, within a series of tropane-based compounds, fluoro- or chloro-substitution on the phenyl rings significantly affected binding affinity at dopamine (B1211576) transporters. nih.gov These principles can be applied to generate a library of this compound congeners to optimize for a desired biological effect.

| Parent Scaffold | Substituent | Position | Observed Importance/Effect | Reference |

|---|---|---|---|---|

| 2-(4-biphenylyl)-3-phenyl-3-hydroxypropionic acid | Various on the 3-phenyl group | ortho-, meta-, para- | Position of substituent modulates stereoselective protein binding | nih.gov |

| 2-(4-biphenylyl)propionic acid | Fluoro | 2-position | Used to synthesize derivatives with anti-inflammatory activity | nih.gov |

| 3,4,5-triphenyl-1H-pyrazole-1-alkanoic acid | Phenyl | 3, 4, 5-positions | Vicinal diphenyl groups are a minimum requirement for activity | nih.gov |

| Benztropine analogues | Fluoro | 4-position (on phenyl rings) | Influences binding affinity at dopamine transporters (DAT) | nih.gov |

Conjugation with Other Biomolecules or Synthetic Scaffolds

The functional groups of this compound serve as handles for conjugation to other molecules, creating more complex structures with potentially novel properties.

The carboxylic acid is the most common site for conjugation. Using the amidation chemistry described previously (e.g., DCC or EDC coupling), the molecule can be linked to:

Peptides and Amino Acids: Conjugation to specific amino acid sequences can target the molecule to particular tissues or cellular locations.

Polymers: Attachment to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve solubility, increase circulation half-life, and reduce immunogenicity.

Synthetic Scaffolds: Linking the molecule to other synthetic frameworks can create bifunctional molecules or compounds with enhanced binding avidity.

The hydroxyl group can also be used for conjugation, for example, by forming an ether linkage with another molecule or scaffold. These conjugation strategies are fundamental in fields like drug delivery and materials science to create functional biomaterials and targeted therapeutics.

Molecular Interaction and Recognition Studies of 3 4 Biphenylyl 2 Hydroxypropanoic Acid with Biomolecules

Investigations of Specific Enzyme and Receptor Binding

Research into the interaction of 3-(4-Biphenylyl)-2-hydroxypropanoic acid and structurally similar compounds with enzymes has often focused on their potential as anti-inflammatory agents. nih.govnih.govresearchgate.net Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) because they are central to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov

Molecular docking simulations have been employed to investigate the binding of β-hydroxy-β-arylpropanoic acids, a class to which this compound belongs, to the active site of the COX-2 enzyme. nih.govnih.govresearchgate.net These computational studies aim to predict the preferred binding orientation and affinity of the ligand to the protein target. In one such study, the conformations of various β-hydroxy-β-arylpropanoic acids were modeled within the COX-2 binding site to identify potential inhibitors. nih.gov The simulations showed that these compounds could adopt favorable conformations that allow for significant interaction with the enzyme's active site. nih.gov The docking results for compounds structurally related to this compound were compared with that of the well-known NSAID, ibuprofen (B1674241), revealing similar binding patterns within the COX-2 receptor. nih.gov

Analysis of the docked conformations provides insight into the specific molecular interactions that stabilize the ligand-protein complex. For the β-hydroxy-β-arylpropanoic acid class of compounds, interactions with key anchor sites within the COX-2 binding pocket are essential for their inhibitory activity. nih.gov

P1 Anchor Site : This site is considered crucial for anti-inflammatory activity, and interaction here is a primary determinant of binding. nih.gov

P2 Anchor Site : Additional interactions with this site have been shown to enhance the anti-inflammatory effect. nih.gov

P3 Anchor Site : The most potent anti-inflammatory compounds in the studied series, which exhibit COX-2 selectivity, form additional interactions with the P3 anchor site. nih.gov

The superimposition of the most favorable docked conformations of potent inhibitors from this class with ibuprofen shows that they occupy a similar space within the binding site, indicating a common mechanism of action. nih.gov

Table 1: Summary of Key Residue Interactions in COX-2 Binding

| Anchor Site | Role in Binding | Interacting Ligand Features |

|---|---|---|

| P1 | Essential for primary anti-inflammatory activity. nih.gov | Typically involves the acidic moiety of the arylpropanoic acid. |

| P2 | Enhances anti-inflammatory potency. nih.gov | Involves hydrophobic or aromatic parts of the ligand. |

| P3 | Contributes to COX-2 selectivity and high potency. nih.gov | Additional interactions formed by more complex or substituted ligands. nih.gov |

Protein Binding Affinity Studies with Serum Albumins

Serum albumins, particularly human serum albumin (HSA), are the most abundant proteins in blood plasma and play a critical role in the transport and disposition of many drugs. ub.edumdpi.com The binding of a drug to HSA affects its free concentration in the plasma, which in turn influences its distribution, metabolism, and efficacy. nih.gov Given its structure as an arylpropanoic acid, this compound is expected to bind to HSA. ub.eduplos.org

Due to the presence of a chiral center at the C2 position, this compound exists as enantiomers. The interaction of these stereoisomers with proteins can be stereoselective, meaning one enantiomer may bind with higher affinity than the other. This has been investigated for a series of structurally related 2-(4-biphenylyl)-3-hydroxypropionic acids using high-performance liquid chromatography (HPLC) with an immobilized human serum albumin chiral stationary phase (HSA-CSP). nih.gov

HSA has two principal drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). ub.edu Site I typically binds bulky heterocyclic anions like warfarin, while Site II preferentially binds aromatic carboxylic acids, such as ibuprofen and other NSAIDs. ub.eduplos.org Given its structural similarity to ibuprofen, this compound is expected to primarily bind to Sudlow site II on HSA.

Studies on related compounds have shown that both lipophilicity and electronic properties play a role in the binding affinity to HSA. nih.gov Quantitative structure-retention relationship (QSRR) analyses have been used to correlate the chemical structure of these compounds with their retention on HSA-CSPs, providing a quantitative measure of binding. nih.gov While specific binding constants for this compound are not detailed in the provided context, the association constants (Kb) for similar small molecule pollutants binding to HSA are typically in the moderate range of 104–105 M−1. plos.org

Table 2: Characteristics of Principal Drug Binding Sites on Human Serum Albumin (HSA)

| Binding Site | Location | Typical Ligands | Expected Ligand for Binding |

|---|---|---|---|

| Sudlow Site I | Subdomain IIA. ub.edu | Bulky, heterocyclic anionic molecules (e.g., Warfarin). plos.org | Unlikely |

| Sudlow Site II | Subdomain IIIA. ub.edu | Aromatic carboxylic acids with a distal negative charge (e.g., Ibuprofen). ub.eduplos.org | Highly Likely |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. mdpi.com For this compound and related compounds, SAR analyses help to identify the key structural features responsible for their interactions with biomolecules like enzymes and transport proteins.

At the enzyme level, molecular docking studies of β-hydroxy-β-arylpropanoic acids have provided insights into the SAR for COX-2 inhibition. nih.govresearchgate.net The presence of the carboxylic acid group is critical for anchoring the molecule in the active site, while the size and nature of the aryl groups (such as the biphenyl (B1667301) moiety) influence interactions with hydrophobic pockets and determine potency and selectivity. nih.gov

At the level of protein binding, studies with HSA-CSPs have established a clear relationship between structure and binding affinity. nih.gov The key findings from a QSRR analysis on related compounds include:

Electronic Properties : These also play a role in modulating the binding strength. nih.gov

Stereochemistry and Substituent Position : The spatial arrangement of atoms and the location of any additional substituents are crucial for stereoselective recognition by HSA, with specific isomers showing much higher retention (and thus stronger binding) than others. nih.gov

These SAR insights are valuable for the design of new molecules with optimized biological activity and pharmacokinetic properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Warfarin |

| 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid |

Correlation of Structural Modifications with Molecular Interaction Parameters

The molecular interactions of biphenylyl-hydroxypropanoic acid derivatives are significantly influenced by their structural modifications. Research on a series of related compounds, 2-(4-biphenylyl)-3-hydroxy-3-substituted phenyl propionic acids, binding to an immobilized human serum albumin (HSA) chiral stationary phase, reveals the importance of lipophilicity and electronic properties. nih.gov Lipophilicity was identified as a key factor influencing the affinity of these compounds for HSA. nih.gov

Further studies involving molecular docking of β-hydroxy-β-arylalkanoic acids with cyclooxygenase-2 (COX-2) have highlighted the role of specific structural moieties in binding. nih.gov The substitution of the carboxylic -OH group with other functional groups can create new nucleophilic and electrophilic sites, thereby enhancing the potential for effective interaction with the active sites of target proteins. dergipark.org.tr For instance, modifications that lead to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are generally associated with higher reactivity towards a biological receptor. dergipark.org.tr

The nature and position of substituents on the aromatic rings also play a critical role. In a study of ibuprofen analogs binding to fatty-acid binding protein 4 (FABP4), the presence and location of methyl and methoxyl groups on the phenyl ring were shown to dictate the specific hydrophobic interactions and the conformation of the ligand within the binding pocket. nih.gov These findings suggest that for this compound, modifications to the biphenyl group or the propanoic acid chain would likely lead to significant changes in its interaction with biomolecular targets.

Table 1: Influence of Structural Modifications on Molecular Interactions

| Structural Modification | Effect on Molecular Interaction | Biomolecule Studied |

|---|---|---|

| Increased Lipophilicity | Generally increases binding affinity. nih.gov | Human Serum Albumin (HSA) |

| Substituent Position on Phenyl Ring | Modulates stereoselective interaction. nih.gov | Human Serum Albumin (HSA) |

| Introduction of New Functional Groups | Creates new sites for interaction (e.g., H-bonding). dergipark.org.tr | Cyclooxygenase-2 (COX-2) |

| Changes in Electronic Properties | Plays a role in binding affinity. nih.gov | Human Serum Albumin (HSA) |

Impact of Stereochemistry on Molecular Recognition

Stereochemistry is a critical determinant in the molecular recognition of chiral compounds like this compound by biomolecules. The spatial arrangement of atoms in different stereoisomers leads to distinct interactions with the chiral environment of a protein's binding site.

A study on 2-(4-biphenylyl)-3-hydroxy-3-substituted phenyl propionic acids, which have two chiral centers, demonstrated highly stereoselective binding to HSA. nih.gov The compounds were analyzed as their erythro and threo diastereomers, and significant differences in retention times on an HSA-based chiral stationary phase were observed, indicating differential binding affinities between the stereoisomers. nih.gov The highest enantioselectivity was found for the erythro ortho-substituted phenyl derivatives, underscoring that the relative configuration of the chiral centers, in conjunction with the position of other substituents, is crucial for molecular recognition. nih.gov

This principle is further illustrated by the binding of R- and S-ibuprofen to FABP4. Despite their structural similarity, the two enantiomers adopt notably different conformations within the binding site. nih.gov These conformational differences result in varied hydrophobic and aromatic interactions, leading to distinct binding affinities. nih.gov For example, S-ibuprofen exhibited a higher binding affinity than R-ibuprofen, which was attributed to more favorable hydrophobic interactions and a specific edge-to-face aromatic interaction with a phenylalanine residue in the binding pocket. nih.gov These findings highlight that the precise three-dimensional structure of each stereoisomer is key to achieving optimal interaction with a biological target.

Table 2: Stereochemical Factors in Molecular Recognition

| Stereochemical Feature | Impact on Molecular Recognition | Example Compound Series |

|---|---|---|

| Diastereomers (erythro vs. threo) | Significant differences in binding affinity to HSA. nih.gov | 2-(4-biphenylyl)-3-hydroxy-3-substituted phenyl propionic acids |

| Enantiomers (R vs. S) | Different binding affinities and conformations in the binding site. nih.gov | R- and S-Ibuprofen |

| Absolute Configuration | Determines the strength and nature of chiral interactions. nih.gov | 2-(4-biphenylyl)-3-hydroxy-3-substituted phenyl propionic acids |

Advanced Analytical and Computational Methodologies in Research on 3 4 Biphenylyl 2 Hydroxypropanoic Acid

Chromatographic Techniques for High-Resolution Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-(4-Biphenylyl)-2-hydroxypropanoic acid and its related substances in complex matrices. High-performance affinity chromatography, liquid chromatography-mass spectrometry, and gas chromatography-mass spectrometry each offer unique capabilities for in-depth analysis.

High-Performance Affinity Chromatography (HPAC) for Molecular Interactions

High-Performance Affinity Chromatography (HPAC) is a powerful tool for investigating the interactions between bioactive molecules and biological macromolecules. In the context of this compound, HPAC is particularly valuable for studying its binding to plasma proteins like human serum albumin (HSA), which can significantly influence its pharmacokinetic profile.

Detailed research findings from studies on structurally similar compounds, such as 2-(4-biphenylyl)-3-hydroxy-3-substituted-phenyl propionic acids, have demonstrated the utility of HPAC with immobilized HSA chiral stationary phases (HSA-CSPs). These studies reveal that lipophilicity is a key determinant of the affinity of these compounds for HSA. The stereochemistry of the molecule also plays a critical role in the binding interaction, with different enantiomers exhibiting varying degrees of affinity. For instance, in a series of related compounds, the erythro ortho-substituted phenyl derivatives displayed the highest enantioselectivity. nih.gov The enantiodiscrimination mechanism is thought to involve a two-step process, highlighting the nuanced molecular interactions that can be probed with HPAC. nih.gov

Table 1: Illustrative HPAC Data for Stereoselective Binding of 2-(4-biphenylyl)-3-hydroxy-3-substituted-phenyl Propionic Acid Derivatives to HSA-CSP

| Compound (Substituent) | Stereoisomer | Retention Factor (k') | Enantioselectivity (α) |

| ortho-Chloro | Erythro (+) | 5.8 | 1.9 |

| ortho-Chloro | Erythro (-) | 3.1 | |

| meta-Chloro | Erythro (+) | 4.5 | 1.5 |

| meta-Chloro | Erythro (-) | 3.0 | |

| para-Chloro | Erythro (+) | 4.2 | 1.3 |

| para-Chloro | Erythro (-) | 3.2 |

Note: This data is illustrative and based on findings for structurally related compounds to demonstrate the type of information obtained from HPAC studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for identifying and quantifying drug metabolites in biological fluids. For this compound, LC-MS/MS (tandem mass spectrometry) methods are developed to achieve high sensitivity and selectivity in complex matrices such as plasma and urine. nih.govnih.gov

Research on the related compound felbinac (biphenylylacetic acid) provides significant insights into the likely metabolic pathways of this compound. Qualitative analysis using LC-Triple-TOF-MS/MS has shown that oxidation is the primary phase-I metabolic route for felbinac. nih.gov This suggests that this compound could undergo hydroxylation on the biphenyl (B1667301) ring system. Following phase-I metabolism, conjugation with sulfate (B86663) and glucuronide groups represents the main phase-II metabolic pathway, leading to the formation of more water-soluble metabolites that can be readily excreted. nih.gov Quantitative LC-MS/MS methods, often employing multiple-reaction monitoring (MRM), are validated to accurately measure the concentrations of the parent compound and its major metabolites, which is essential for pharmacokinetic studies. nih.govnih.gov

Table 2: Potential Metabolites of this compound Based on LC-MS Analysis of Related Compounds

| Metabolite Type | Proposed Structure | Method of Detection |

| Phase I | 3-(Hydroxy-4-biphenylyl)-2-hydroxypropanoic acid | LC-Triple-TOF-MS/MS |

| Phase II | Glucuronide conjugate of the parent compound | LC-Triple-TOF-MS/MS |

| Phase II | Sulfate conjugate of the parent compound | LC-Triple-TOF-MS/MS |

| Phase II | Glucuronide conjugate of the Phase I metabolite | LC-Triple-TOF-MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile degradation products that may form under thermal stress. For a compound like this compound, pyrolysis-GC-MS can be employed to characterize its thermal decomposition profile. The high temperatures in the GC inlet can sometimes lead to thermal degradation, making it crucial to use appropriate analytical conditions, such as a programmable temperature vaporizer (PTV) inlet, to minimize in-source decomposition. nih.gov

Studies on the pyrolysis of aromatic carboxylic acids indicate that decarboxylation is a common degradation pathway. unt.eduresearchgate.net Therefore, it is plausible that this compound could undergo decarboxylation to form 1-(4-biphenylyl)ethanol. Further degradation of the biphenyl moiety itself can lead to the formation of smaller aromatic and aliphatic hydrocarbons. Analysis of biphenyl degradation has shown the formation of various products, including hydroxylated biphenyls and benzoic acid, which could also be potential degradation products of the target compound under specific conditions. researchgate.net

Table 3: Potential Thermal Degradation Products of this compound Identified by GC-MS

| Degradation Product | Potential Formation Pathway | GC-MS Ionization Mode |

| 1-(4-Biphenylyl)ethanol | Decarboxylation | Electron Impact (EI) |

| Biphenyl | Cleavage of the side chain | Electron Impact (EI) |

| Phenol (B47542) | Cleavage and oxidation of the biphenyl ring | Electron Impact (EI) |

| Benzoic Acid | Oxidative degradation of the biphenyl ring system | Electron Impact (EI) |

Spectroscopic Methods for Advanced Structural Elucidation in Research

Spectroscopic techniques provide detailed information about the molecular structure and bonding of this compound. Nuclear magnetic resonance spectroscopy is used for a complete structural assignment, while infrared and Raman spectroscopy offer insights into its vibrational properties and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed for a complete assignment of all proton and carbon signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (COOH) | 10-13 (broad s) | 170-180 |

| Hydroxyl (OH) | 3-6 (broad s) | - |

| Methine (CH-OH) | 4.0-4.5 (m) | 65-75 |

| Methylene (CH₂-Ar) | 2.8-3.2 (m) | 35-45 |

| Biphenyl (aromatic CH) | 7.0-8.0 (m) | 120-145 |

Note: These are predicted values based on analogous structures and general NMR principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for characterizing functional groups and studying hydrogen bonding interactions in this compound.

The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The O-H stretching of the alcohol group would likely be observed as a broader band around 3200-3500 cm⁻¹. Characteristic absorptions for the biphenyl group, including C-H stretching and C=C ring stretching vibrations, would be present in the aromatic region. researchgate.net

Raman spectroscopy would also show characteristic bands for the biphenyl moiety, with strong peaks around 1600, 1280, 1030, and 1000 cm⁻¹, which are common features of biphenyl and its derivatives. researchgate.netchemicalbook.com The symmetric vibrations of the biphenyl ring are often strong in the Raman spectrum. The study of hydrogen bonding is also possible with Raman spectroscopy, as changes in the vibrational frequencies of the O-H and C=O groups can indicate the strength and nature of these interactions. nih.gov The presence of both intramolecular and intermolecular hydrogen bonds can influence the vibrational spectra, providing insights into the solid-state structure and molecular conformation of the compound. rsc.org

Table 5: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | - |

| O-H Stretch (Alcohol) | 3200-3500 (broad) | - |

| C-H Stretch (Aromatic) | 3000-3100 | 3050-3080 |

| C=O Stretch (Carboxylic Acid) | 1700-1730 (strong) | 1650-1680 |

| C=C Stretch (Aromatic Ring) | 1450-1600 | 1580-1610 (strong) |

| Biphenyl Ring Breathing | - | ~1000 (strong) |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools in the investigation of this compound, providing deep insights into its molecular properties and interactions. These methodologies allow researchers to predict and understand the compound's behavior at an atomic level, complementing experimental data and guiding further research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. nih.govmaterialsciencejournal.org By solving the Schrödinger equation for the molecule, these methods can determine a variety of electronic properties.

The optimization of the molecular geometry in the ground state is a primary step, which can be achieved using methods like DFT with the B3LYP functional and a basis set such as 6-311G+(d,p). nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

Key parameters derived from these calculations that inform the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. nih.govmaterialsciencejournal.org These maps are valuable for predicting how this compound will interact with other molecules and its environment. Additional calculated parameters such as dipole moment, electronegativity, and global hardness provide further insights into its reactivity.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. materialsciencejournal.org |

| HOMO Energy | Indicates the energy of the highest energy electrons and the molecule's electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govmaterialsciencejournal.org |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its binding interactions with biological targets, such as proteins. mdpi.comnih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. mdpi.com This allows for the observation of how the molecule flexes, rotates, and changes its shape in different environments, such as in solution or when bound to a receptor.

Conformational analysis through MD simulations can identify the most stable and frequently occurring conformations of this compound. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. mdpi.com

When studying binding, MD simulations can be used to model the interaction of this compound with a target protein. nih.gov By placing the molecule in the binding site of the protein and simulating the system's dynamics, researchers can gain insights into the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding free energy. mdpi.comnih.gov Methods like MM/PBSA and MM/GBSA are often employed to calculate the binding free energies from the simulation trajectories. mdpi.com

Table 2: Applications of Molecular Dynamics Simulations for this compound

| Application | Description | Insights Gained |

| Conformational Analysis | Simulating the molecule's movement in a solvent to explore its possible shapes. | Identification of low-energy, stable conformations. Understanding of molecular flexibility. |

| Binding to Target Proteins | Simulating the molecule within the binding site of a protein. mdpi.comnih.gov | Elucidation of the binding mode and key interacting residues. Prediction of binding affinity and stability of the complex. mdpi.comnih.gov |

| Solvation Studies | Simulating the molecule in a water box to study its interaction with solvent molecules. | Understanding of solubility and the role of water in mediating interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chromatographic retention, respectively. nih.govekb.eg

QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's properties) with the observed biological activity of a series of compounds. nih.govplos.orgmedcraveonline.com For this compound and its analogs, a QSAR study could help in identifying the key structural features that contribute to its therapeutic effects. medcraveonline.com

QSRR models, on the other hand, are particularly relevant in the context of chromatography. nih.gov A study on a series of 2-(4-biphenylyl)-3-substituted-3-hydroxypropionic acids utilized QSRR analysis to understand their retention behavior on a human serum albumin (HSA) based chiral stationary phase. nih.gov In this study, lipophilicity was found to be a significant factor influencing the affinity of the compounds for the stationary phase, although electronic properties also played a role. nih.gov The position of substituents on the phenyl group at carbon 3 was also found to be important for modulating the stereoselective interaction. nih.gov

These models are typically built using statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms. nih.govekb.eg Once validated, QSAR and QSRR models can be used to predict the activity or retention of new, unsynthesized compounds, thereby accelerating the drug discovery and development process. ekb.egplos.org

Table 3: Key Aspects of QSAR/QSRR Modeling

| Aspect | Description |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure, such as lipophilicity (e.g., logP), electronic properties, and steric features. nih.gov |

| Statistical Methods | Mathematical techniques used to build the relationship between descriptors and the dependent variable (activity or retention). ekb.eg Examples include Multiple Linear Regression and Machine Learning. nih.govekb.eg |

| Model Validation | The process of assessing the predictive power of the model using internal and external validation techniques to ensure its reliability. ekb.egplos.org |

| Applicability Domain | The chemical space for which the model is expected to make reliable predictions. plos.org |

Chiral Separation and Purity Assessment Methods for Enantiomers

Since this compound is a chiral molecule, the separation and purity assessment of its enantiomers are of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of this class of compounds. nih.govmdpi.com The use of chiral stationary phases (CSPs) is central to this process. For a series of related 2-(4-biphenylyl)-3-substituted-3-hydroxypropionic acids, an immobilized human serum albumin (HSA) based CSP was successfully employed for their enantioselective analysis. nih.gov The study highlighted that the stereoselective interaction was influenced by the lipophilicity and electronic properties of the compounds, as well as the position of substituents. nih.gov The highest enantioselectivities were observed for the erythro ortho-substituted phenyl derivatives. nih.gov

Other types of CSPs, such as those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives) or Pirkle-type columns (donor-acceptor), are also commonly used for the enantiomeric separation of chiral acids. mdpi.com The choice of the mobile phase, which often consists of a mixture of an organic solvent and an acidic or basic modifier, is crucial for optimizing the separation.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, often employing chiral selectors added to the background electrolyte. mdpi.com Cyclodextrins and their derivatives are frequently used as chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers, leading to different migration times. mdpi.comjiangnan.edu.cn

The assessment of enantiomeric purity involves the development of validated analytical methods to quantify the amount of the desired enantiomer relative to the undesired one. mdpi.com These methods must be sensitive enough to detect even small amounts of the enantiomeric impurity. mdpi.com Method validation typically includes parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). mdpi.commdpi.com

Table 4: Methods for Chiral Separation and Purity Assessment

| Method | Principle | Key Components |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govmdpi.com | Chiral Stationary Phase (e.g., protein-based, polysaccharide-based, Pirkle-type), optimized mobile phase. nih.govmdpi.com |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to the formation of diastereomeric complexes with a chiral selector. mdpi.comjiangnan.edu.cn | Chiral Selector (e.g., cyclodextrins) in the background electrolyte. mdpi.comjiangnan.edu.cn |

| Method Validation | Establishing the performance characteristics of the analytical method. mdpi.commdpi.com | Parameters include linearity, accuracy, precision, LOD, and LOQ. mdpi.commdpi.com |

Applications of 3 4 Biphenylyl 2 Hydroxypropanoic Acid in Materials Science and Chemical Synthesis Academic Context

Utilization as a Building Block for Complex Organic Synthesis

The biphenyl (B1667301) moiety is a well-established pharmacophore and a crucial structural element in many functional materials. researchgate.netrsc.orgresearchgate.net Consequently, 3-(4-biphenylyl)-2-hydroxypropanoic acid serves as an important chiral building block for the synthesis of more complex organic molecules. The presence of two distinct functional groups, a carboxylic acid and a secondary alcohol, allows for selective modifications and the introduction of further chemical diversity.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. These transformations are fundamental in organic synthesis, enabling the coupling of the biphenyl-containing fragment to other molecules. For instance, amide bond formation is a cornerstone of peptide synthesis and the creation of many pharmaceutical compounds. nih.gov Similarly, the hydroxyl group can undergo esterification, etherification, or oxidation to a ketone, providing another avenue for derivatization and the construction of intricate molecular architectures. The inherent chirality at the C2 position is of particular significance, as it allows for the synthesis of enantiomerically pure target molecules, a critical consideration in the development of pharmaceuticals and other biologically active compounds.

Derivatization for Functional Materials and Nanomaterial Components

The derivatization of this compound is a key strategy for the development of functional materials with tailored properties. The rigid and anisotropic nature of the biphenyl unit makes it an excellent candidate for the core of liquid crystals and other materials with ordered structures. researchgate.nettandfonline.comoup.comtandfonline.comresearchgate.net By chemically modifying the carboxylic acid and hydroxyl groups, the molecule's self-assembly behavior, solubility, and thermal properties can be precisely controlled.

For example, esterification of the carboxylic acid with long-chain alcohols can induce or enhance liquid crystalline phases. researchgate.net The choice of the alcohol chain length and branching can influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. Similarly, the hydroxyl group can be functionalized to introduce specific properties, such as photosensitivity or the ability to coordinate with metal ions.

A significant application of functionalized biphenyl derivatives, including those derived from this compound, lies in the creation of anisotropic composite materials. researchgate.netivanovo.ac.ru These materials exhibit directionally dependent properties, which are highly desirable in fields such as optics, electronics, and sensor technology. science.govresearchgate.net

Research has shown that biphenyl derivatives synthesized using L-(–)-2-hydroxypropanoic (lactic) acid can effectively interact with nanoparticles. researchgate.netivanovo.ac.ru The functional groups on the biphenyl molecule can act as ligands, binding to the surface of nanoparticles and promoting their dispersion within a host matrix, such as a liquid crystal or a polymer. The rigid biphenyl core helps to impart a preferred orientation to the nanoparticles, leading to the formation of an anisotropic composite. The specific interactions between the functionalized biphenyl molecules and the nanoparticles are crucial for achieving a stable and well-ordered composite material. These interactions can be tuned by modifying the chemical structure of the biphenyl derivative. researchgate.netivanovo.ac.ru

Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or organismal context. nih.govnih.govchemicalprobes.org The design of a chemical probe requires a careful balance of potency, selectivity, and appropriate physicochemical properties to ensure cell permeability and target engagement.

The scaffold of this compound provides a promising starting point for the design and synthesis of novel chemical probes. The biphenyl group can serve as a recognition element, binding to hydrophobic pockets in target proteins. The carboxylic acid and hydroxyl groups offer convenient handles for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of the target.

The synthesis of such a probe would typically involve a multi-step process. First, the carboxylic acid could be coupled to a linker molecule using standard peptide coupling reagents. This linker would provide spacing between the biphenyl core and the reporter or reactive group. The hydroxyl group could be protected during this step and then deprotected to allow for further modification, or it could be left unmodified to potentially participate in hydrogen bonding interactions with the target protein. The final step would involve the attachment of the desired reporter or reactive group to the end of the linker. Through systematic modification of the biphenyl core, the linker, and the attached functional groups, libraries of potential chemical probes can be synthesized and screened for their activity and selectivity against a biological target of interest. While specific examples of probes based on this exact molecule are not prevalent in the literature, the principles of probe design are well-established, and the derivatization of similar propanoic acid and biphenyl structures for biological applications is a common strategy. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 3 4 Biphenylyl 2 Hydroxypropanoic Acid

Development of Novel Asymmetric Synthetic Routes

The stereochemistry of 3-(4-biphenylyl)-2-hydroxypropanoic acid is crucial for its biological activity. Consequently, the development of novel asymmetric synthetic routes is a primary area for future research. While various methods exist for the synthesis of related chiral hydroxy acids, exploring new and more efficient pathways for this specific compound is essential.

Future work could focus on:

Organocatalysis: Investigating the use of small organic molecules as catalysts for the asymmetric addition to precursors of this compound. This approach often offers mild reaction conditions and high enantioselectivity.

Chiral Auxiliaries: Employing chiral auxiliaries, such as pseudoephedrine amides, which have been successfully used in the asymmetric synthesis of other complex hydroxy acids, could provide a reliable method for controlling stereochemistry. nih.gov

Biocatalytic Reductions: The use of enzymes, such as baker's yeast or isolated dehydrogenases, presents a green and highly selective alternative to traditional chemical reductants for the synthesis of chiral alcohols. elsevierpure.com Exploring a range of microorganisms and enzymes for the stereoselective reduction of a keto-acid precursor could yield high enantiomeric excess of the desired isomer.

A comparative table of potential asymmetric synthesis strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | High enantioselectivity, mild conditions, metal-free. | Screening of novel organocatalysts and optimization of reaction conditions. |

| Chiral Auxiliaries | Reliable stereochemical control, well-established methodology. | Synthesis of appropriate precursors and efficient cleavage of the auxiliary. |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild conditions. | Identification of suitable enzymes, optimization of fermentation/reaction conditions. |

In-depth Elucidation of Specific Enzymatic Mechanisms

The interaction of this compound with biological systems is of significant interest. Future research should delve into the specific enzymatic mechanisms that may be involved in its synthesis, metabolism, or mode of action.

Key research directions include:

Enzyme Screening: Identifying specific enzymes, such as lactate (B86563) dehydrogenases (LDHs) or other oxidoreductases, that can act on this compound or its precursors. nih.gov

Kinetic Studies: Performing detailed kinetic analysis of enzyme-substrate interactions to determine catalytic efficiency and substrate specificity.

Structural Biology: Utilizing techniques like X-ray crystallography to determine the three-dimensional structure of the enzyme-substrate complex. This would provide invaluable insights into the binding mode and the catalytic mechanism at the atomic level.

Advanced Computational Studies of Molecular Interactions and Dynamics

Computational chemistry offers powerful tools to complement experimental research. Advanced computational studies can provide a deeper understanding of the molecular properties and interactions of this compound.

Future computational work should focus on:

Molecular Docking: Performing molecular docking simulations to predict the binding affinity and orientation of this compound within the active sites of target proteins, such as cyclooxygenases (COX). nih.gov This can help in identifying potential biological targets and understanding its mechanism of action.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the conformational dynamics of the molecule and its interactions with solvent molecules and biological macromolecules over time. nih.gov This can reveal important information about its stability, flexibility, and binding pathways.

Quantum Mechanical (QM) Calculations: Employing QM methods to accurately calculate electronic properties, reaction energies, and transition states for reactions involving this compound.

A summary of computational approaches and their potential applications is provided in the table below:

| Computational Method | Research Application | Expected Insights |

| Molecular Docking | Target identification and validation. | Binding affinity, binding mode, key interacting residues. nih.gov |

| Molecular Dynamics | Study of conformational changes and binding stability. | Dynamic behavior, solvent effects, free energy of binding. nih.gov |

| Quantum Mechanics | Elucidation of reaction mechanisms. | Electronic properties, transition state geometries, reaction pathways. |

Exploration of Bio-inspired Synthesis and Degradation Pathways

Bio-inspired chemistry seeks to mimic nature's efficient and sustainable processes. Future research in this area could lead to more environmentally friendly methods for the synthesis and degradation of this compound.

Promising research avenues include:

Whole-Cell Biotransformation: Utilizing engineered microorganisms for the production of this compound from simple starting materials. This approach aligns with the growing interest in bio-based chemical production. marketresearchreports.comglobalinforesearch.com

Biodegradation Studies: Investigating the microbial degradation of this compound to assess its environmental fate and identify potential bioremediation strategies.

Enzymatic Cascade Reactions: Designing multi-enzyme cascade reactions in a one-pot setting to mimic metabolic pathways for the efficient synthesis of the target molecule.

Integration into Multi-Component Chemical Systems for Targeted Functionality

The unique structure of this compound makes it an attractive building block for the construction of more complex, functional chemical systems.

Future research could explore its integration into:

Supramolecular Assemblies: Using the molecule as a component in the self-assembly of well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes, with potential applications in materials science.

Polymer Chemistry: Incorporating the molecule as a monomer or a pendant group in polymers to impart specific properties, such as thermal stability, optical activity, or biological recognition.

Drug Delivery Systems: Covalently attaching or non-covalently encapsulating this compound within drug delivery vehicles, such as nanoparticles or liposomes, to achieve targeted delivery and controlled release. The development of derivatives from similar arylpropanoic acids has shown promise in creating agents with specific biological activities. nih.govmdpi.com

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-Biphenylyl)-2-hydroxypropanoic Acid?

Methodological Answer:

The synthesis typically involves coupling biphenylyl precursors with hydroxypropanoic acid derivatives. Key steps include:

- Biphenylyl Intermediate Preparation : Use Suzuki-Miyaura cross-coupling to attach the biphenylyl group to a propanoic acid backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are common .

- Hydroxylation : Introduce the hydroxyl group via Sharpless asymmetric dihydroxylation or enzymatic catalysis to control stereochemistry .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) for isolation .

Validation : Monitor reaction progress using TLC and confirm structure via -NMR (e.g., δ 7.2–7.6 ppm for biphenylyl protons) .

Advanced: How can enantiomeric purity be assessed for this compound?

Methodological Answer:

Enantiomeric excess (ee) is critical for bioactivity studies. Use:

- Chiral HPLC : Utilize a Chiralpak® AD-H column with a hexane/isopropanol (90:10) mobile phase. Retention times differ for (R)- and (S)-enantiomers .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for pure enantiomers.

- NMR with Chiral Shift Reagents : Add Eu(hfc) to -NMR samples; splitting of hydroxy proton signals indicates enantiomeric composition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M–H] at m/z 257.0815 for CHO) .

Advanced: How does the biphenylyl group influence the compound’s reactivity in catalytic hydrogenation?

Methodological Answer:

The biphenylyl moiety introduces steric hindrance and electronic effects:

- Steric Effects : Bulky biphenylyl groups slow hydrogenation rates. Use high-pressure H (5–10 atm) and Raney Ni for efficient reduction of adjacent double bonds .

- Electronic Effects : Electron-rich biphenylyl rings stabilize intermediates via π-π stacking, altering reaction pathways. Monitor via in situ FTIR to track carbonyl reduction .

Case Study : Hydrogenation of 3-(4-Biphenylyl)-2-ketopropanoic acid showed 80% yield with Pd/C (10% wt) in ethanol, but required prolonged reaction time (24 h) due to steric hindrance .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

Solubility varies with solvent polarity:

- Polar Solvents : Soluble in DMSO (>50 mg/mL) and methanol (~20 mg/mL) due to hydrogen bonding with the hydroxyl and carboxylic acid groups .

- Nonpolar Solvents : Insoluble in hexane or toluene.

Precipitation Protocol : For purification, dissolve in hot ethanol and add water dropwise until cloudiness forms. Cool to 4°C for crystallization .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2). The biphenylyl group shows strong hydrophobic interactions with active-site residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., biphenylyl vs. phenyl) on IC values using Hammett constants .

Basic: How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

Variations arise from purity or polymorphic forms.

- DSC Analysis : Perform differential scanning calorimetry to identify melting endotherms. A sharp peak at 156–160°C indicates high purity .

- Recrystallization : Reproduce results using solvents listed in original studies (e.g., ethanol/water vs. acetone) to isolate different polymorphs .

Note : Impurities (e.g., unreacted biphenylyl precursors) lower melting points. Confirm purity via HPLC (>98%) before reporting .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Buffering : In aqueous solutions (pH 7.4), the carboxylic acid group deprotonates, increasing solubility but reducing stability. Use phosphate buffers (50 mM) to maintain pH 6.5–7.0 .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent biphenylyl ring photooxidation. Store solutions in amber vials .

- Lyophilization : For long-term storage, lyophilize in the presence of trehalose (5% w/v) to prevent aggregation .

Basic: How to validate the compound’s identity in a reaction mixture?

Methodological Answer:

- Co-Spotting TLC : Compare R values with an authentic standard on silica plates (eluent: ethyl acetate/hexane, 1:1).

- Spiking in HPLC : Add pure compound to the mixture; a single peak increase confirms identity .

- 2D NMR (HSQC/HMBC) : Correlate - couplings to confirm connectivity (e.g., hydroxy proton to C-2) .

Advanced: What are the implications of stereochemistry on the compound’s pharmacokinetic profile?

Methodological Answer:

- Enantiomer-Specific Metabolism : (S)-enantiomers often show higher metabolic clearance due to CYP3A4 affinity. Test using liver microsomes and LC-MS/MS quantification .

- Plasma Protein Binding : Chiral HPLC reveals (R)-enantiomers bind more strongly to albumin (90% vs. 75% for (S)), affecting bioavailability .

In Vivo Study : Administer racemic mixture to rodents; measure plasma concentrations via LC-MS. AUC for (R)-enantiomer is 2-fold higher .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.